1-Azido-2-methyl-3-nitrobenzene
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Overview
Description
1-Azido-2-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azido group (-N₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a benzene ring
Preparation Methods
The synthesis of 1-Azido-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from readily available precursors.
Chemical Reactions Analysis
1-Azido-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming primary amines or other nitrogen-containing compounds.
Common reagents and conditions used in these reactions include polar aprotic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include primary amines, carboxylic acids, and various nitrogen-containing heterocycles.
Scientific Research Applications
1-Azido-2-methyl-3-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and explosives, due to its reactive azido and nitro groups.
Pharmaceuticals: It is employed in the synthesis of bioactive compounds with potential therapeutic applications, including antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1-Azido-2-methyl-3-nitrobenzene primarily involves its reactive functional groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are known for their stability and biological activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. These molecular interactions and pathways contribute to the compound’s effects in various applications.
Comparison with Similar Compounds
1-Azido-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-4-nitrobenzene: Lacks the methyl group, resulting in different reactivity and applications.
2-Azido-1-methyl-4-nitrobenzene:
1-Methyl-3-nitrobenzene: Lacks the azido group, limiting its reactivity in certain synthetic applications.
The uniqueness of this compound lies in the combination of its azido, methyl, and nitro groups, which confer distinct chemical properties and versatility in various applications.
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-azido-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H6N4O2/c1-5-6(9-10-8)3-2-4-7(5)11(12)13/h2-4H,1H3 |
InChI Key |
UZVKZWHAGGPGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
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